N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a compound with a molecular weight of 247.72 . Another similar compound is “(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride” with a molecular weight of 232.71 .
Molecular Structure Analysis
The InChI code for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is 1S/C5H10ClNO4S2/c1-7(13(6,10)11)5-2-3-12(8,9)4-5/h5H,2-4H2,1H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride” is a powder with a molecular weight of 247.72 .
Scientific Research Applications
Fluorescent Probes for Thiol Detection
A study by Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, demonstrating its application in water samples. This probe, designed with a strong electron-withdrawing 2,4-dinitrobenzenesulfonamide group, showed high sensitivity and selectivity, indicating its potential in environmental and biological sciences for thiophenol sensing (Wang et al., 2012).
Redox Behavior and Electrochemical Studies
Santelices and Hawley (1977) investigated the redox behavior of sulfonamide derivatives, including electrochemical reductions in dimethylformamide, highlighting the compound's potential in electroanalytical methods and its application in understanding electron-transfer processes (Santelices & Hawley, 1977).
Tautomeric Behavior in Bioorganic Studies
Erturk et al. (2016) examined the tautomeric behavior of a sulfonamide derivative using spectroscopic methods, suggesting its significance in bioorganics and medicinal chemistry due to the direct relationship between molecular conformation and pharmaceutical activity (Erturk et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-4-10(2)12(7-9)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPKPPVPCZDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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